Dioxidine

概要

説明

Ordzhonikidze All-Union Scientific-Research Institute of Pharmaceutical ChemistryDioxidine is known for its high bactericidal activity against a variety of bacterial strains, including those resistant to other antibiotics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dioxidine involves the reaction of quinoxaline with formaldehyde and hydrogen peroxide. The reaction typically proceeds under acidic conditions, with sulfuric acid acting as a catalyst. The general reaction scheme is as follows:

Formation of Quinoxaline: Quinoxaline is synthesized by the condensation of o-phenylenediamine with glyoxal.

Oxidation to this compound: Quinoxaline is then reacted with formaldehyde and hydrogen peroxide in the presence of sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.

化学反応の分析

Oxidation Reactions

Dioxidine undergoes oxidation to form quinoxaline 1,4-dioxide derivatives. This process typically involves hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic conditions. For example:

Key Observations :

- The N-oxide groups in this compound enhance its redox activity, facilitating electron transfer during oxidation .

- Oxidation pathways are critical for generating intermediates with altered antibacterial properties .

Reduction Reactions

Reduction of this compound yields quinoxaline derivatives. Sodium borohydride (NaBH₄) or similar reducing agents under mild conditions are commonly employed:

Mechanistic Insights :

- Reduction targets the N-oxide groups, converting them to amine functionalities .

- Computational studies suggest that hydrogen transfer during reduction is influenced by the electron-deficient quinoxaline core .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, where hydroxymethyl groups (-CH₂OH) are replaced by amines, thiols, or halides. For instance:

Key Conditions :

- Reactions occur under basic or neutral conditions .

- Substitution products retain antibacterial activity but may exhibit altered pharmacokinetics .

Biochemical Interactions

This compound’s antibacterial action involves disrupting bacterial DNA synthesis through superoxide anion generation and SOS response induction . Key steps include:

- DNA Binding : The compound intercalates into bacterial DNA, causing strand breaks.

- ROS Generation : Production of reactive oxygen species (ROS) leads to oxidative stress in microbial cells.

Table 1: Biochemical Effects of this compound

| Effect | Mechanism | Outcome |

|---|---|---|

| DNA Damage | Intercalation and strand breakage | Inhibition of replication/transcription |

| ROS Production | Superoxide anion radical generation | Oxidative cell death |

| Cell Wall Disruption | Interaction with peptidoglycan synthesis | Loss of membrane integrity |

Thermal and Catalytic Behavior

Under high-temperature conditions (e.g., combustion simulations), this compound fragments into smaller molecules such as CO, CO₂, and H₂O. Computational models reveal:

- Decomposition Pathways :

- Catalytic Interactions : Palladium-based catalysts enhance decomposition efficiency by facilitating hydrogen transfer .

Environmental Degradation

This compound reacts with environmental chloride ions (Cl⁻) to form silver chloride (AgCl) under photolytic conditions, a process observed in aqueous systems :

Implications :

科学的研究の応用

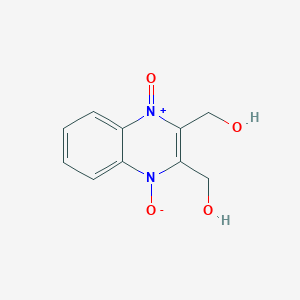

Chemical Properties and Mechanism of Action

Dioxidine has a molecular formula of C₁₀H₁₀N₂O₄ and features two hydroxyl groups and a nitro group. Its antibacterial mechanism involves disrupting bacterial cell wall synthesis and membrane integrity, leading to cell death. It demonstrates efficacy against both Gram-negative and Gram-positive bacteria, making it a versatile agent in antimicrobial therapy . Notably, this compound exhibits increased activity in anaerobic conditions, which enhances its effectiveness against certain pathogens that thrive in low-oxygen environments .

Treatment of Infections

This compound is primarily utilized in treating severe infections where conventional antibiotics have failed. It has shown effectiveness against a variety of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Clinical studies indicate that this compound can significantly reduce purulent inflammatory complications in surgical patients. For instance, its combination with beta-lactam antibiotics has been shown to lower infection rates post-surgery .

Wound Care

This compound is applied topically in ointments for treating infected wounds, burns, and surgical sites. Its ability to inhibit biofilm formation is crucial in managing chronic wounds where biofilms pose a significant challenge . The following table summarizes the efficacy of this compound in various formulations:

| Formulation Type | Concentration | Efficacy Against Pathogens |

|---|---|---|

| Solution | 1.2% | High activity against S. aureus and E. coli |

| Ointment | 5% | Effective for gram-negative microflora |

| Combined with Levofloxacin | 0.1% | Enhanced bactericidal action |

Combination Therapies

Research indicates that this compound can be effectively combined with other antibiotics to enhance therapeutic outcomes. For example, studies have demonstrated synergistic effects when used with beta-lactam antibiotics such as ampicillin and cefotaxime, resulting in improved patient outcomes in cases of diabetic foot infections .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across various clinical scenarios:

- Study on Surgical Patients : In a study involving patients undergoing esophagoplasty, the use of this compound in combination with other antibiotics reduced the incidence of purulent complications from 67.5% to 30.4% .

- Wound Healing : A clinical trial demonstrated that ointments containing this compound significantly improved healing rates in patients with chronic wounds infected by resistant bacteria .

Safety and Side Effects

While this compound is effective, it is associated with potential side effects, including allergic reactions and local irritation at the application site. Due to these risks, it is generally reserved for severe infections unresponsive to standard treatments and should be administered under strict medical supervision .

作用機序

Dioxidine exerts its antibacterial effects through the generation of reactive oxygen species (ROS) within bacterial cells. The compound undergoes reduction by bacterial reductases, leading to the formation of superoxide anion radicals and hydroxyl radicals. These ROS cause DNA damage, inhibit DNA and RNA synthesis, and induce morphological changes in the bacterial cell wall, ultimately leading to bacterial cell death .

類似化合物との比較

Similar Compounds

Quinoxaline 1,4-dioxides: These compounds share a similar structure and exhibit a wide range of biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties.

Phenazines: Compounds like iodinin and myxin, which also possess antibiotic and anticancer activities.

Uniqueness of Dioxidine

This compound is unique due to its high bactericidal activity against a broad spectrum of bacterial strains, including those resistant to other antibiotics. Its ability to generate ROS and cause DNA damage makes it a potent antibacterial agent. Additionally, its structure allows for various chemical modifications, making it a versatile compound for the development of new antibacterial agents .

生物活性

Dioxidine, a synthetic antimicrobial agent, has garnered attention for its broad-spectrum antibacterial properties and potential clinical applications. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and clinical case studies.

Overview of this compound

This compound (chemical name: 1,4-dioxane) is primarily known for its use in treating purulent infections and as a topical antiseptic. It exhibits significant activity against a range of bacteria, including both gram-positive and gram-negative strains. Its unique structure allows it to penetrate microbial membranes, disrupting cellular functions.

Efficacy Against Microbial Strains

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. A notable study assessed the effectiveness of this compound against 11 reference strains and 9 clinical strains of microorganisms associated with ENT infections. The minimum bactericidal concentration (MBC) values were determined for both planktonic cultures and biofilms:

| Microorganism | MBC (mg/ml) - Planktonic | MBC (mg/ml) - Biofilm |

|---|---|---|

| Streptococcus spp. | 0.08 - 5 | 0.08 - 2.5 |

| Staphylococcus spp. | 0.08 - 5 | 0.08 - 2.5 |

| Pseudomonas aeruginosa | 0.08 - 2.5 | 0.08 - 2.5 |

| Klebsiella pneumoniae | 0.08 - 2.5 | 0.08 - 2.5 |

| Acinetobacter pittii | >2.5 | >2.5 |

The study found that this compound was effective against most tested strains, with the exception of certain strains that showed higher resistance levels .

Resistance Development

Another critical aspect of this compound's biological activity is the potential development of microbial resistance. Research indicated that while most bacteria did not develop significant resistance to this compound, one strain of Staphylococcus aureus exhibited resistance at concentrations exceeding those typically used in therapeutic applications . This highlights the need for careful monitoring during prolonged treatment.

Combination Therapy

This compound has been investigated in combination with beta-lactam antibiotics to enhance therapeutic outcomes in patients with purulent infections. A study reported that using this compound alongside antibiotics like ampicillin and cefotaxime significantly reduced the incidence of postoperative complications in patients undergoing gastrointestinal surgeries:

- Postoperative Complications:

- Control Group: 67.5%

- This compound + Antibiotics Group: 30.4%

This combination therapy not only improved patient outcomes but also reduced mortality rates associated with severe infections .

Case Studies

A comprehensive review of clinical cases involving this compound revealed its effectiveness in treating various purulent conditions:

- Case Study: Diabetic Foot Infections

This compound's antimicrobial action is attributed to several mechanisms:

- Membrane Disruption: this compound disrupts bacterial cell membranes, leading to leakage of intracellular components.

- Inhibition of Protein Synthesis: The compound interferes with protein synthesis by targeting ribosomal function.

- Biofilm Disruption: this compound effectively reduces biofilm formation, which is crucial for treating chronic infections where biofilms protect bacteria from conventional antibiotics .

Safety and Pharmacokinetics

Studies investigating the pharmacokinetics of this compound have shown favorable safety profiles when used topically or through other routes of administration:

特性

IUPAC Name |

[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIGHQCAQBRSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169525 | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17311-31-8 | |

| Record name | 2,3-Quinoxalinedimethanol, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17311-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dioxidine exert its antibacterial effect?

A: this compound primarily targets bacterial DNA. [] It penetrates the bacterial cell wall and membrane, entering the cytoplasm where it interacts with DNA, inhibiting nucleic acid synthesis, particularly DNA synthesis. [] This disruption in DNA replication ultimately leads to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they refer to its chemical name as 2,3-bis-(hydroxymethyl) quinoxaline-N,N′-dioxide. Based on this, the molecular formula can be deduced as C10H10N2O4, and the molecular weight is 222.20 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A: Yes, cryochemically modified this compound nanoforms were analyzed using FTIR, UV-Vis, and 1H-NMR spectroscopy. [] These analyses confirmed that the cryochemical modification process did not alter the fundamental chemical structure of the this compound molecule.

Q4: How does this compound perform under anaerobic conditions?

A: this compound exhibits significantly enhanced antibacterial activity under anaerobic conditions, which mimic the environment found in abscesses and necrotic tissues. [, , , ] This increased activity under low oxygen concentrations makes it particularly suitable for treating such infections.

Q5: Does this compound possess any catalytic properties?

A5: The provided research does not indicate any inherent catalytic properties of this compound. Its primary mode of action revolves around its antibacterial activity through interaction with bacterial DNA.

Q6: Have there been any computational studies on this compound?

A: Yes, density functional theory (DFT) calculations have been employed to model silver cluster complexes with this compound. [] These simulations provided insights into the geometric structures and energy interactions between the silver clusters and the this compound ligand.

Q7: How do structural modifications of this compound affect its activity?

A: While the abstracts don't directly address structural modifications of this compound, research on its derivative, quinoxidine, reveals that it is metabolized to this compound in vivo. [] This suggests that the N,N′-dioxide moiety plays a crucial role in its activity. Further research is needed to fully understand the impact of structural modifications on this compound's activity and selectivity.

Q8: Are there any specific strategies to improve this compound's formulation?

A: One study highlights the development of a this compound ointment with improved composition. [] While details about the specific formulation strategies are not provided, it emphasizes the relevance of biopharmaceutical studies in optimizing drug formulations for enhanced therapeutic efficacy.

Q9: What is the pharmacokinetic profile of this compound?

A: Studies show that this compound is detectable in serum and urine after enteral or subcutaneous administration, with peak concentrations observed within the first hour. [, ] Intravenous administration results in rapid distribution, and the time course of serum concentration can be described mathematically. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q10: What is the spectrum of antibacterial activity of this compound?

A: this compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , , , , , , , , , ] It shows high activity against Enterobacteriaceae and varying degrees of effectiveness against other species like Pseudomonas aeruginosa, Staphylococcus spp., and Enterococcus spp.

Q11: Has this compound been tested in animal models of infection?

A: Yes, this compound's efficacy has been evaluated in various animal models, including those for corneal wounds, [, ] pyelonephritis, [] staphylococcal encephalomeningitis, [] and Escherichia coli septicemia. [, ] These studies highlight its potential for treating a range of bacterial infections.

Q12: Is there evidence of bacterial resistance to this compound?

A: Yes, studies have reported cases of bacterial resistance to this compound. [, ] One study identified a variant of Staphylococcus aureus resistant to a high concentration of this compound. [] Monitoring and understanding the development of resistance is crucial for its effective use.

Q13: What is known about the toxicity profile of this compound?

A: Research indicates that this compound's toxicity is dose-dependent, and susceptibility varies among species. [] While long-term parenteral administration in animals has been associated with toxicity, further research is needed to determine safe and effective dosage regimens in humans.

Q14: Are there any specific safety concerns with this compound use?

A: While the provided abstracts don't delve into specific safety concerns, one study mentions the importance of strict dose control and injection technique to minimize side effects. [] This underscores the need for careful administration and monitoring during clinical use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。